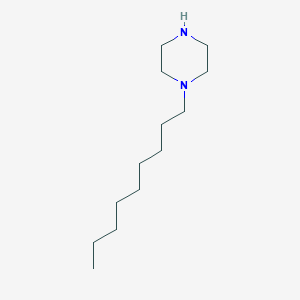

1-Nonylpiperazine

Description

1-Nonylpiperazine (CAS: 82394-25-0) is a piperazine derivative featuring a nine-carbon alkyl chain (nonyl group) attached to the nitrogen atom of the heterocyclic ring. Its molecular formula is C₁₃H₂₈N₂, with a molecular weight of 212.37 g/mol . Piperazine derivatives are widely studied for their versatility in drug design, agrochemicals, and materials science, with alkyl and aryl substitutions modulating their physicochemical and biological properties.

Propriétés

IUPAC Name |

1-nonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2/c1-2-3-4-5-6-7-8-11-15-12-9-14-10-13-15/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSIBFCQEWUEDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371831 | |

| Record name | 1-Nonylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82394-25-0 | |

| Record name | 1-Nonylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 82394-25-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Nonylpiperazine can be synthesized through the reaction of piperazine with 1-bromononane. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the carbon atom of the bromononane, displacing the bromine atom and forming this compound .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1-Nonylpiperazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the nonyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various alkyl or aryl-substituted piperazines.

Applications De Recherche Scientifique

1-Nonylpiperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a ligand in the study of receptor-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals

Mécanisme D'action

The mechanism of action of 1-nonylpiperazine depends on its specific application. In biological systems, it can interact with various molecular targets, such as receptors or enzymes. The piperazine ring allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. The nonyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features of 1-Nonylpiperazine and Analogues

Key Observations :

- Alkyl vs. Aryl Substitutions: this compound’s nonyl chain confers significant hydrophobicity (logP ~4.5 estimated), whereas aryl-substituted analogues (e.g., benzylpiperazine) exhibit moderate logP (~2.8) due to aromatic π-electrons .

- Steric Considerations: Dual substitutions (e.g., 1-Benzyl-2-phenylpiperazine ) introduce steric hindrance, which may limit conformational flexibility compared to mono-substituted derivatives.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Analysis :

- The nonyl chain in this compound drastically reduces water solubility compared to N-Methylpiperazine, which is highly polar due to its short alkyl group .

- Aryl-substituted derivatives (e.g., benzylpiperazine) balance lipophilicity and solubility, making them suitable for oral bioavailability in drug design .

Methodological Insights :

- Long alkyl chains (e.g., nonyl) require prolonged reaction times and elevated temperatures for complete substitution .

- Aryl substitutions often employ Pd-catalyzed cross-coupling or nucleophilic aromatic substitution .

Pharmacological Implications

- However, its insolubility may limit bioavailability .

- Aryl Analogues : 3-Chlorophenyl and benzyl groups are common in serotonin receptor ligands (e.g., 1-(3-chlorophenyl)piperazine is a 5-HT₁A/₂C agonist ).

- Diazenyl Derivatives : Redox-active diazenyl groups (e.g., in ) may confer antimicrobial or anticancer properties.

Activité Biologique

1-Nonylpiperazine is a chemical compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a nonyl group. Its molecular formula is , and it exhibits a basic pH due to the presence of the nitrogen atoms in the piperazine ring. The compound's structure facilitates interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Research has indicated that derivatives of piperazine, including this compound, may exhibit anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), demonstrating significant antiproliferative effects.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound Derivative | MCF-7 | 0.22 |

| This compound Derivative | A549 | 0.05 |

These results suggest that modifications to the piperazine structure can enhance anticancer activity, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

Neuropharmacological Effects

This compound has also been studied for its neuropharmacological properties. Similar compounds have shown potential as antipsychotic agents, acting through non-dopaminergic mechanisms. Studies indicate that phenylpiperazines can modulate serotonin receptors (5-HT), which are implicated in mood regulation and psychotic disorders.

In a study examining various phenylpiperazine derivatives, it was found that certain compounds could effectively block conditioned avoidance responding in rats without exhibiting high affinity for dopamine receptors. This suggests that this compound may also possess similar properties, potentially providing therapeutic benefits in treating conditions like schizophrenia or depression.

The biological activity of this compound may involve several mechanisms:

- Receptor Interaction : The compound may interact with serotonin receptors (5-HT1A, 5-HT2A), influencing neurotransmitter dynamics.

- Cell Proliferation Inhibition : By interfering with cellular signaling pathways, it can induce apoptosis in cancer cells.

- DNA Interaction : Some studies suggest that piperazine derivatives can bind to DNA or inhibit topoisomerase II activity, disrupting DNA replication in cancer cells.

Study on Anticancer Activity

A notable study evaluated the effects of various piperazine derivatives on cancer cell viability. The results indicated that certain modifications to the piperazine structure significantly enhanced anticancer potency while maintaining low toxicity towards normal cells.

Neuropharmacological Assessment

In another investigation, researchers assessed the effects of phenylpiperazines on behavioral responses in animal models. The findings revealed that these compounds could modulate anxiety-like behaviors without traditional antipsychotic side effects, indicating a promising avenue for developing new treatments for psychiatric disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.